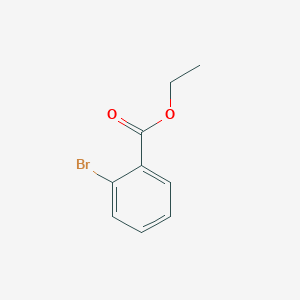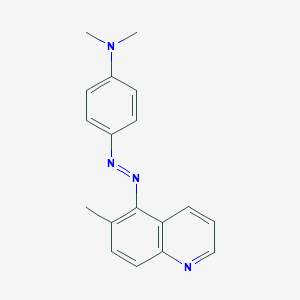
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline, also known as DPAQ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label and track cellular components.
作用機序
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline works by binding to cellular components and emitting fluorescent light when excited by a specific wavelength of light. The exact mechanism of action is not fully understood, but it is believed that 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline binds to specific amino acid residues in proteins and other cellular components.
生化学的および生理学的効果
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is generally considered to be non-toxic and has minimal effects on cellular function. However, it is important to note that the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline can alter the behavior of the cellular components it labels. For example, the binding of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline to actin filaments can alter their dynamics and affect cellular motility.
実験室実験の利点と制限
One advantage of using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is its high sensitivity and specificity for labeling cellular components. It is also relatively easy to use and can be applied to a wide range of biological systems. However, one limitation of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is that it requires the use of specialized equipment, such as a fluorescence microscope, to visualize the labeled components. Additionally, the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline can alter the behavior of the cellular components it labels, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in scientific research. One area of interest is the development of new methods for labeling and tracking cellular components using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline. Another area of interest is the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in live-cell imaging to study the dynamics of cellular components in real-time. Additionally, there is potential for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in diagnostic and therapeutic applications, such as the detection and treatment of cancer cells.
合成法
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline involves a multi-step process that begins with the reaction of 2-chloro-6-methylquinoline with sodium azide. The resulting compound is then reacted with p-dimethylaminobenzene diazonium salt to form 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline.
科学的研究の応用
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has been widely used in scientific research as a fluorescent dye to label and track cellular components. It has been used to study the dynamics of actin filaments, microtubules, and other cytoskeletal structures. 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has also been used to label proteins and study their localization and trafficking within cells.
特性
CAS番号 |
17400-70-3 |
|---|---|
製品名 |
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline |
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(6-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-6-11-17-16(5-4-12-19-17)18(13)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
InChIキー |
YMIGZFUAYQRQRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
正規SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
同義語 |
N,N-dimethyl-4-(6-methylquinolin-5-yl)diazenyl-aniline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



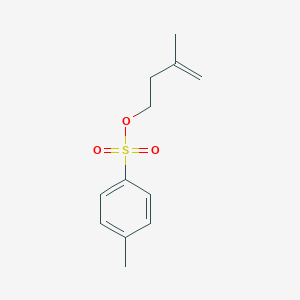
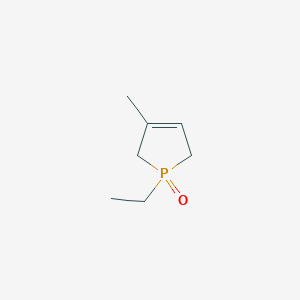
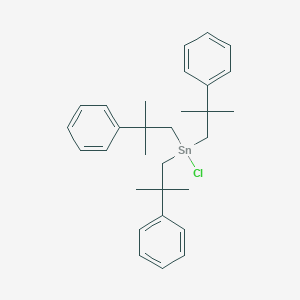
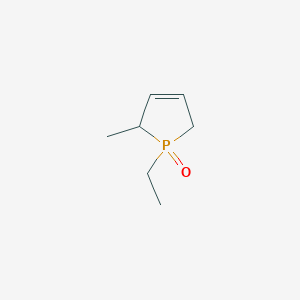
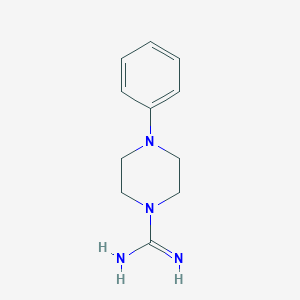
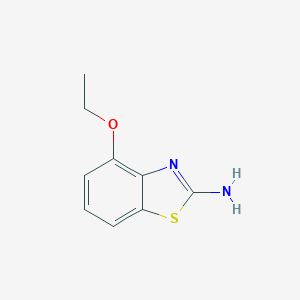
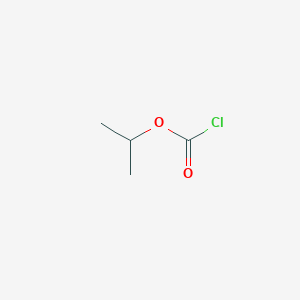
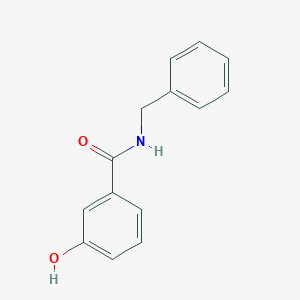
![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
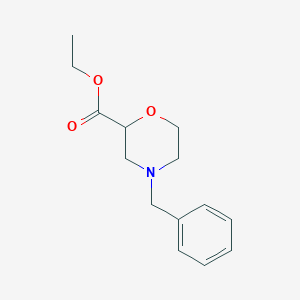
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

